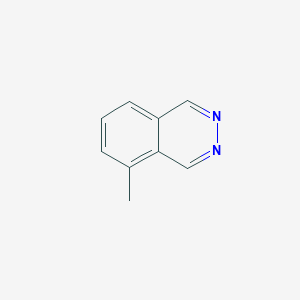

5-Methylphthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylphthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-11-6-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDXJDYHETYSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN=CC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylphthalazine and Its Analogues

Classical and Contemporary Approaches to Phthalazine (B143731) Core Construction

The formation of the bicyclic phthalazine system is primarily achieved through the creation of the diazine ring fused to a benzene (B151609) ring. This has been accomplished through various cyclization strategies.

The most conventional and widely utilized method for constructing the phthalazine core is the cyclocondensation reaction between hydrazine (B178648) or its derivatives and a 1,2-difunctionalized benzene precursor. thieme-connect.de The nature of the functional groups on the aromatic starting material dictates the substitution pattern and oxidation state of the resulting phthalazine.

Common aromatic precursors include:

Phthalic Anhydrides and Phthalimides: These are frequently used starting materials. For instance, reacting phthalic anhydride (B1165640) with hydrazine hydrate (B1144303), often in the presence of an acid like acetic acid, is a fundamental route to producing phthalazinone derivatives. longdom.orglongdom.org

2-Aroylbenzoic Acids: These compounds, which can be prepared via Friedel-Crafts reaction between phthalic anhydride and an aromatic hydrocarbon, react with hydrazine derivatives to yield 4-aryl-1(2H)-phthalazinones. longdom.org

Phthalaldehydes (o-Phthalaldehydes): Condensation of phthalaldehyde with hydrazine directly yields the parent phthalazine.

Phthalonitriles: These precursors are valuable for synthesizing phthalazine-1,4-diamines or 1,4-dihydrazinophthalazines, which are of significant pharmacological interest. thieme-connect.de

1,2-Diesters: Dimethyl phthalate (B1215562) derivatives react with hydrazine to form phthalhydrazide (B32825), a key intermediate that can be further modified. longdom.org

These classical methods are valued for their simplicity and the accessibility of the starting materials. thieme-connect.de

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. niscpr.res.in Several MCRs have been developed for the synthesis of complex phthalazine-containing scaffolds.

A prominent example is the one-pot, three-component reaction to form 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This reaction typically involves the condensation of phthalhydrazide, an aromatic aldehyde, and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. longdom.orgniscpr.res.in Various catalysts, including proline, Lewis acids (e.g., NiCl₂·6H₂O), and ionic liquids, have been employed to facilitate this transformation under different conditions. longdom.orgniscpr.res.in Another variation uses phthalimide (B116566) and hydrazine hydrate, which react in situ to form the necessary phthalhydrazide intermediate before condensation with the other components. niscpr.res.in

| Components | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Phthalhydrazide, Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | PTSA, Et3N, or [Bmim]OH | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | longdom.org |

| Phthalimide, Hydrazine Hydrate, Aldehyde, Malononitrile | Proline / Ethanol:Water | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | niscpr.res.in |

| Phthalimide, Hydrazine Hydrate, Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | NiCl2·6H2O | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | longdom.orgniscpr.res.in |

| Cyclic Anhydrides, Hydrazine Hydrate, Isocyanides, Dialkyl Acetylene Dicarboxylates | EtOH/Acetone | 1H-Pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates | longdom.orglongdom.org |

Regioselective Functionalization of the Phthalazine Nucleus

Introducing substituents at specific positions on a pre-formed phthalazine ring is crucial for tuning its properties. This is achieved through various regioselective functionalization reactions. nih.gov

The reactivity of the phthalazine nucleus is heavily influenced by the two nitrogen atoms in the heterocyclic ring, which are electron-withdrawing. This makes the aromatic ring electron-deficient compared to benzene.

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the diazine ring, the phthalazine system is deactivated towards electrophilic attack. libretexts.org Reactions like nitration or halogenation require harsh conditions, and substitution, when it occurs, is generally directed to the benzene ring.

Nucleophilic Aromatic Substitution (NAS): The electron deficiency of the phthalazine ring makes it highly susceptible to nucleophilic attack, particularly when a good leaving group, such as a halide, is present at the C1 or C4 positions. libretexts.org This pathway is synthetically very useful. For example, 1,4-dichlorophthalazine (B42487) readily reacts with various nucleophiles (e.g., amines, alkoxides, thiols) to afford mono- or di-substituted products. nih.govsemanticscholar.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.org This reactivity is fundamental in synthesizing diverse libraries of phthalazine derivatives. nih.gov

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG), typically a heteroatom-containing functional group, that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with a wide range of electrophiles. organic-chemistry.org

While direct DoM on the phthalazine nucleus itself is less common, the strategy is highly applicable to the synthesis of its precursors. researchgate.net For example, a secondary amide can serve as both a linker to a solid support and a DMG, allowing for the ortho-lithiation of a resin-bound benzamide. Quenching this lithiated species with an electrophile like an aldehyde, followed by cyclative cleavage, can yield phthalide (B148349) compounds, which are precursors to phthalazinones. nih.gov Another approach involves the lithiation of substituted benzaldehyde (B42025) acetals, followed by formylation and subsequent condensation with hydrazine to construct the phthalazine ring with a defined substitution pattern. researchgate.net This method offers precise control over the placement of substituents on the benzene portion of the phthalazine scaffold. chem-station.com

Targeted Synthesis of 5-Methylphthalazine and Key Derivatives

The synthesis of the specifically substituted this compound can be achieved through established routes that build the core from a substituted precursor.

A reported synthesis starts with 3-methylphthalic anhydride. jocpr.com The key steps are outlined below:

Cyclocondensation: 3-Methylphthalic anhydride is reacted with hydrazine hydrate (NH₂NH₂) in a solvent like acetic acid. This reaction forms the heterocyclic ring, yielding this compound-1,4(2H,3H)-dione.

Chlorination: The resulting dione (B5365651) is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux. This step converts the ketone groups into chlorides, producing 1,4-dichloro-5-methylphthalazine (B3029485).

Further Functionalization: The 1,4-dichloro-5-methylphthalazine is a versatile intermediate. jocpr.com The chlorine atoms can be selectively replaced via nucleophilic aromatic substitution. For instance, reacting it with a nucleophile like benzoic hydrazide in the presence of a base (e.g., triethylamine) can lead to the synthesis of more complex triazolophthalazine structures. jocpr.com

An alternative synthesis of this compound has been reported starting from 3-methyl-2-bromobenzaldehyde diethyl acetal. The sequence involves lithiation, formylation, deprotection, and finally, a condensative cyclization with hydrazine, affording this compound in good yield. researchgate.net

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Methylphthalic Anhydride | Hydrazine Hydrate, Acetic Acid | This compound-1,4(2H,3H)-dione | jocpr.com |

| 2 | This compound-1,4(2H,3H)-dione | Phosphorus Oxychloride (POCl₃), Reflux | 1,4-Dichloro-5-methylphthalazine | jocpr.com |

| 3 | 1,4-Dichloro-5-methylphthalazine | Benzoic Hydrazide, Triethylamine | Substituted triazolophthalazine | jocpr.com |

Synthetic Routes to 5-Methylphthalazinediones

The formation of the core phthalazinedione structure is a critical initial step. A common route involves the cyclization of an appropriately substituted benzoic acid derivative with hydrazine. For the synthesis of 5-methylphthalazinedione, the logical starting material would be 3-methylphthalic acid or its anhydride.

One established method for creating the phthalazine skeleton involves the condensation of β-diketones with hydrazine hydrate. nih.gov A more direct route to the dione precursor starts from phthalic anhydride analogues. For instance, a general synthesis involves refluxing phthalic anhydride with malonic acid in pyridine (B92270) to yield an acetylbenzoic acid intermediate. nih.gov In the context of this compound, this would necessitate starting with 3-methylphthalic anhydride. The resulting 2-acetyl-3-methylbenzoic acid could then be treated with hydrazine to form the desired 5-methyl-1,4-phthalazinedione.

The cyclisation of relevant o-substituted benzoic acid derivatives with hydrazine hydrate is a direct method for producing phthalazinones. nih.gov

Table 1: General Synthesis of Phthalazinediones

| Starting Material | Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| 3-Methylphthalic Anhydride | 1. Malonic Acid, Pyridine 2. Hydrazine Hydrate | 2-Acetyl-3-methylbenzoic Acid | 5-Methyl-1,4-phthalazinedione |

| Substituted o-benzoylbenzoic acids | Hydrazine Hydrate | Not Applicable | Substituted Phthalazinones |

Preparation of Halogenated this compound Intermediates (e.g., 1,4-dichloro-5-methylphthalazine)

With the 5-methylphthalazinedione in hand, the next step is typically a halogenation reaction to create a reactive intermediate suitable for further modification. The conversion of the dione to 1,4-dichloro-5-methylphthalazine is a key transformation, as the chlorine atoms can act as leaving groups in subsequent nucleophilic substitution reactions.

Several chlorinating agents can be employed for this purpose. A common method involves treating the phthalazinedione with phosphorus oxychloride (POCl₃), sometimes in the presence of a base like pyridine or a catalyst. nih.govgoogle.com Another effective reagent is a mixture of phosphorus pentachloride (PCl₅) in phosphorus oxychloride. mdpi.com This reaction converts the keto groups of the dione into chloro substituents. For example, the synthesis of 1,4-dichlorophthalazines from the corresponding diones can be achieved by refluxing with phosphorus trichloride (B1173362) in acetonitrile, using a catalyst such as 4-diaminopyridine. google.com The resulting 1,4-dichloro-5-methylphthalazine (C₉H₆Cl₂N₂, Molecular Weight: 213.06 g/mol ) is a crucial building block for introducing further diversity into the molecule. chemscene.com

Subsequent Functionalization via Nucleophilic Displacement

The chlorine atoms on the 1,4-dichloro-5-methylphthalazine intermediate are susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. pragmetis.com This process, often an SNAr (Nucleophilic Aromatic Substitution) reaction, is fundamental to creating diverse libraries of phthalazine derivatives. mdpi.com

A variety of nucleophiles can be used to displace the chloro groups, including amines, phenols, and thiols. For instance, reacting 1-chloro-4-methylphthalazine (B15039) with 4-chlorophenol (B41353) in the presence of cesium carbonate as a base yields the corresponding 1-(4-chlorophenoxy)-4-methylphthalazine. mdpi.com Similarly, reactions with anilines can be used to install amino substituents at the 1-position. nih.gov The reaction conditions, such as the choice of solvent (e.g., DMF, butanol) and base (e.g., Cs₂CO₃, K₂CO₃), are crucial for achieving high yields. nih.govmdpi.com The two chlorine atoms in 1,4-dichloro-5-methylphthalazine can be substituted sequentially, allowing for the synthesis of unsymmetrically substituted phthalazines.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the use of efficient and environmentally friendly methods. These advanced techniques have been applied to the synthesis of heterocyclic compounds like phthalazines, offering significant advantages over traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. hakon-art.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes. mdpi.commdpi.com It frequently results in higher yields, improved selectivity, and cleaner reaction profiles with fewer side products. hakon-art.comnih.gov

In the context of phthalazine synthesis, microwave heating can be applied to various steps. For example, the chlorination of a methylphthalazine derivative using PCl₅ in POCl₃ can be efficiently performed in a microwave reactor. mdpi.com Microwave irradiation can also be used for nucleophilic substitution reactions and for the initial ring-forming cyclization steps, often under solvent-free conditions or on a solid support, which aligns with the principles of green chemistry. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of MAOS |

|---|---|---|---|

| Chlorination | Several hours of reflux | ~20-30 minutes | Drastically reduced reaction time mdpi.commdpi.com |

| Nucleophilic Substitution | Hours to days at high temperature | Minutes | Increased reaction rate, higher yields hakon-art.com |

| Cyclization | Prolonged heating in high-boiling solvents | Short irradiation time, often solvent-free | Energy saving, easier work-up hakon-art.com |

Solid-State Organic Reactions

Solid-state synthesis, often involving mechanochemistry (e.g., ball-milling) and aging, represents a significant advancement in green chemistry by minimizing or eliminating the use of harmful solvents. aalto.fiscilit.com While directly reported examples for this compound are scarce, the principles have been successfully applied to the synthesis of related nitrogen-containing heterocycles like phthalocyanines. aalto.fi

In a typical solid-state reaction, the solid reactants are ground together, sometimes with a catalytic amount of a liquid or a solid template, to initiate the reaction. aalto.fi This approach could potentially be adapted for the synthesis of 5-methylphthalazinedione from solid precursors like 3-methylphthalic anhydride and a solid hydrazine salt. The key advantages include a massive reduction in solvent waste, potential for new reaction pathways, and economic benefits, making it an attractive area for future development in phthalazine synthesis. aalto.fiscilit.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Reaction)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net Halogenated intermediates like 1,4-dichloro-5-methylphthalazine are ideal substrates for these transformations. libretexts.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, with a Palladium(0) complex as the active catalyst. uwindsor.cayoutube.com

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a prime example. sigmaaldrich.com In this context, 1,4-dichloro-5-methylphthalazine could be reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst, and a base to install an alkynyl group at one or both of the chlorinated positions. Other important cross-coupling reactions applicable here include:

Suzuki-Miyaura Coupling: Uses an organoboron reagent (e.g., a boronic acid) to form a new carbon-carbon bond. libretexts.org

Heck Coupling: Reacts the halide with an alkene to form a substituted alkene. libretexts.org

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by reacting the halide with an amine. sigmaaldrich.com

These reactions offer a versatile and efficient route to highly functionalized this compound derivatives that would be difficult to access through other methods. libretexts.orgsigmaaldrich.com

Green Chemistry Considerations in Phthalazine Synthesis

The synthesis of phthalazine derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, promote energy efficiency, and minimize waste. These approaches aim to develop more sustainable and environmentally benign chemical processes. Key strategies in the green synthesis of phthalazines and their analogues include the use of alternative energy sources like microwave irradiation and visible light, the employment of recyclable catalysts, and the reduction or replacement of volatile organic solvents.

Modern organic synthesis has embraced microwave-assisted techniques as a significant green chemistry tool. tandfonline.com This method offers distinct advantages over conventional heating, including dramatically accelerated reaction rates, shorter reaction times, and improved product yields. tandfonline.comtandfonline.comresearchgate.net The application of microwave irradiation in the synthesis of phthalazine derivatives has been shown to be highly effective, often leading to cleaner reactions with fewer side products. tandfonline.comhakon-art.com For instance, syntheses that might take several hours using traditional reflux methods can often be completed in a matter of minutes under microwave conditions, which also contributes to substantial energy savings. tandfonline.comhakon-art.com

Another prominent green approach is visible-light photocatalysis, which utilizes light as an abundant and non-toxic energy source to initiate chemical reactions under mild conditions. nih.govmdpi.com This technique often employs a photocatalyst, such as a ruthenium complex, which absorbs light and initiates a cascade of reactions leading to the desired product. nih.gov A key advantage of this method is its high functional group tolerance, allowing for the synthesis of complex and diverse phthalazine structures from readily available precursors without the need for harsh reagents. nih.govrsc.org

The following table summarizes and compares various green synthetic methodologies that have been applied to the synthesis of phthalazine analogues, highlighting the improvements over conventional approaches.

Illustrative Green Methodologies for Phthalazine Synthesis

| Methodology | Catalyst/Conditions | Reaction Time | Yield | Compound Type | Reference |

| Microwave Irradiation | N/A (Microwave Oven) | 1-11 min | 60-74% | Phthalimides/Phthalazines | hakon-art.com |

| Conventional Heating | Pyridine (Solvent) | Not specified (longer) | Lower than MWI | Phthalimides/Phthalazines | hakon-art.com |

| Microwave Irradiation | Various reagents | Shorter than conventional | Higher than conventional | Chlorophthalazine derivatives | tandfonline.comtandfonline.com |

| Visible-Light Photocatalysis | Ru(bpy)₃Cl₂·6H₂O, NaOH, Blue light | Not specified | 54-99% | General Phthalazines | nih.gov |

| Aqueous Synthesis | Water (Solvent) | Not specified | Not specified | Phthalazine derivative nanoparticles | hanyang.ac.krresearchgate.net |

Chemical Reactivity and Derivatization Strategies of 5 Methylphthalazine Systems

Reactions Involving Nitrogen Atoms of the Phthalazine (B143731) Ring

The two nitrogen atoms within the phthalazine core are nucleophilic centers, capable of undergoing various transformations with electrophilic reagents. The presence of the methyl group at the 5-position may subtly influence the regioselectivity and reactivity of these nitrogen atoms due to electronic and steric effects.

Alkylation and Acylation of Phthalazine Nitrogens

Phthalazines readily undergo N-alkylation and N-acylation reactions, typically with alkyl halides, acyl halides, or anhydrides. These reactions usually proceed via an SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon. The resulting products are quaternary phthalazinium salts or N-acyl phthalazinium species, which can serve as intermediates for further functionalization. While specific studies detailing the selective N-alkylation or N-acylation of 5-methylphthalazine are not extensively documented in the provided search results, general phthalazine chemistry suggests that both nitrogen atoms are susceptible to such electrophilic attack. The methyl group at the 5-position is unlikely to sterically hinder the nitrogen atoms significantly, allowing for these reactions to proceed.

| Reaction Type | Electrophile | Product Type | General Conditions | Potential Influence of 5-Methyl Group |

| N-Alkylation | Alkyl Halides | Phthalazinium Salts | Polar aprotic solvent, moderate temperature | Minor steric influence |

| N-Acylation | Acyl Halides/Anhydrides | N-Acyl Phthalazinium | Base (e.g., Et3N), solvent, room temperature | Minor electronic influence |

Condensation Reactions with Hydrazides and Amines

Phthalazine derivatives can participate in condensation reactions, particularly when functional groups are present that can react with nucleophiles like hydrazines or amines. For instance, the synthesis of phthalazin-1(2H)-one derivatives often involves the condensation of 2-aroylbenzoic acids or their derivatives with hydrazine (B178648) or substituted hydrazines ekb.eg. While direct condensation reactions involving the nitrogen atoms of a pre-formed this compound with external amines or hydrazides are less commonly reported as a primary derivatization strategy, the phthalazine core can be built using such condensations. For example, the synthesis of methylphthalazin-1(2H)-one involves the reaction of a 2-aroyl benzoic acid with methylhydrazine ekb.eg. The methyl group in this compound itself is located on the carbocyclic ring and does not directly participate in condensation reactions at the nitrogen atoms. However, if other reactive functionalities were present on the phthalazine ring, they could undergo condensation with amines or hydrazides.

Reactions Involving Carbon Centers of the Phthalazine Ring

The carbon atoms of the phthalazine ring, including the methyl substituent, offer various sites for chemical modification.

Reactivity at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the 5-position of this compound is analogous to a benzylic methyl group due to its attachment to an aromatic system. Such methyl groups are known to be reactive towards oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using suitable oxidizing agents like selenium dioxide (SeO2) or potassium permanganate (B83412) (KMnO4), respectively du.edu.eg. These transformations allow for the introduction of carbonyl functionalities, which can then be used in further synthetic elaborations, such as Wittig reactions or esterifications.

Halogenation: The methyl group can undergo free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) or elemental halogens (Cl2, Br2) under similar conditions. This process would yield halomethylphthalazines (e.g., 5-(bromomethyl)phthalazine), which are valuable intermediates for nucleophilic substitution reactions, allowing for the introduction of various functional groups via displacement of the halide.

| Reaction Type | Reagent(s) | Product Type | General Conditions | Expected Reactivity of 5-Methyl Group |

| Oxidation (to CHO) | SeO2 | 5-Formylphthalazine | Solvent (e.g., dioxane), heat | Benzylic oxidation |

| Oxidation (to COOH) | KMnO4 | 5-Carboxyphthalazine | Aqueous or organic solvent, heat | Benzylic oxidation |

| Halogenation | NBS, Br2, Cl2 (with radical initiator) | 5-(Halomethyl)phthalazine | Non-polar solvent (e.g., CCl4), UV light/heat | Benzylic halogenation |

Nucleophilic Additions to the Phthalazine Ring System

Phthalazine, being an electron-deficient aromatic system due to the presence of two nitrogen atoms, is susceptible to nucleophilic attack, particularly under conditions that stabilize the intermediate carbanion (Meisenheimer complex). Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (such as a halide) on the ring and electron-withdrawing groups to activate the ring towards nucleophilic attack wikipedia.orgtotal-synthesis.commasterorganicchemistry.com. While this compound itself may not inherently possess strong electron-withdrawing groups, positions on the ring might become activated if such groups are introduced. Direct nucleophilic addition to the double bonds of the phthalazine ring is also possible with strong nucleophiles, leading to dihydrophthalazine derivatives, which can then undergo oxidation to restore aromaticity or remain in their reduced form thieme-connect.de. The methyl group at the 5-position is unlikely to directly participate in nucleophilic addition to the ring carbons but can influence the electron distribution.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylphthalazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Elucidation of Regio- and Stereochemistry via 1D and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectroscopy reveals the different types of hydrogen atoms in a molecule based on their chemical environment, expressed as chemical shifts (δ) in parts per million (ppm). Carbon-13 (¹³C) NMR provides similar information for carbon atoms. For 5-Methylphthalazine (C₉H₈N₂), the methyl group is expected to appear as a singlet in the ¹H NMR spectrum due to the absence of adjacent protons. The aromatic protons on the phthalazine (B143731) ring will resonate in a characteristic region, with their specific chemical shifts and splitting patterns providing information about their relative positions.

Table 1: Expected ¹H NMR Data for this compound

| Proton Designation | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| Methyl (CH₃) | ~2.4 - 2.6 | Singlet (s) | 3H |

| Aromatic H-4 | ~7.6 - 7.8 | Doublet (d) | 1H |

| Aromatic H-5 | ~7.4 - 7.6 | Triplet (t) | 1H |

| Aromatic H-6 | ~7.7 - 7.9 | Triplet (t) | 1H |

Note: Exact chemical shifts are dependent on the solvent and spectrometer frequency. These are representative values based on similar structures.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Designation | Expected Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~20 - 25 |

| C-4 | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~130 - 135 |

| C-7 | ~140 - 145 |

| C-8a (bridgehead) | ~145 - 150 |

| C-1 (bridgehead) | ~150 - 155 |

| C-2 | ~130 - 135 |

| C-3 | ~125 - 130 |

Note: Exact chemical shifts are dependent on the solvent and spectrometer frequency. These are representative values based on similar structures.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for establishing connectivity and confirming regiochemistry organicchemistrydata.orglibretexts.orgscielo.org.mx.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other through chemical bonds. For this compound, COSY would confirm the coupling patterns between the aromatic protons, helping to assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This is invaluable for assigning ¹H signals to their corresponding ¹³C signals, thereby confirming which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This is particularly useful for confirming the position of the methyl group by showing correlations between the methyl protons and the aromatic carbons of the phthalazine ring, and for establishing connectivity across quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space proximity between protons. While this compound is a relatively rigid and planar molecule, NOESY can confirm spatial relationships between protons that are close in space, further solidifying the structural assignment, especially if conformational nuances were suspected.

Conformational Analysis using NMR Techniques

The phthalazine ring system is inherently planar due to its aromatic nature. The methyl substituent at the 5-position does not introduce significant conformational flexibility to the core ring structure. Therefore, detailed conformational analysis using NMR techniques like NOESY or variable-temperature NMR is generally less critical for this compound itself compared to more flexible molecules. However, NMR can confirm the planarity of the aromatic system and the orientation of the methyl group. Any deviations from planarity or restricted rotation of the methyl group (if present due to steric hindrance in substituted derivatives) could be investigated using these advanced NMR methods.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound rfi.ac.ukuni-saarland.defilab.fr. For this compound (C₉H₈N₂), HRMS would yield a precise mass value that corresponds exactly to this elemental composition, distinguishing it from other compounds with similar nominal masses.

Fragmentation Analysis: Electron Ionization (EI), a common ionization technique in MS, imparts significant energy to the molecule, leading to fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification uni-saarland.delibretexts.org. For this compound, typical fragmentation pathways might include:

Loss of the methyl radical (•CH₃): This would result in a fragment ion at m/z 129 (corresponding to [C₈H₆N₂]⁺).

Cleavage of the phthalazine ring: Various ring-opening or fragment-loss pathways can occur, generating smaller ions. For instance, loss of HCN or N₂ could be observed, depending on the stability of the resulting fragments.

Fragmentation of the methyl group itself: While less common for simple methyl groups, further fragmentation could occur.

The combination of the precise molecular ion mass and the characteristic fragment ions allows for a robust confirmation of the this compound structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and molecular vibrations within a compound nih.govmdpi.comvscht.czuni-siegen.deksu.edu.saspectroscopyonline.com. They are sensitive to changes in dipole moment (IR) and polarizability (Raman) during molecular vibrations.

IR Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching (methyl group): Expected around 2850-2970 cm⁻¹.

Aromatic C=C and C=N stretching: These ring vibrations usually appear in the fingerprint region, typically between 1400-1650 cm⁻¹.

C-H bending vibrations: Both in-plane and out-of-plane bending modes of the aromatic ring and methyl group would contribute to the fingerprint region (<1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by being sensitive to vibrations that involve a change in polarizability. It is often strong for non-polar bonds like C=C and C-C. For this compound, Raman spectroscopy would also show characteristic peaks for the aromatic ring stretching and C-H stretching vibrations. The methyl group's C-H stretching and bending modes would also be visible.

Table 3: Characteristic IR Absorption Bands for this compound (Expected)

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | IR Activity |

|---|---|---|

| Aromatic C-H stretching | 3000-3100 | Active |

| Aliphatic C-H stretching | 2850-2970 | Active |

| Aromatic C=C stretching | 1450-1600 | Active |

| Aromatic C=N stretching | 1550-1650 | Active |

| C-H bending (methyl) | 1375-1475 | Active |

Table 4: Characteristic Raman Scattering Bands for this compound (Expected)

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Raman Activity |

|---|---|---|

| Aromatic C-H stretching | 3000-3100 | Active |

| Aliphatic C-H stretching | 2850-2970 | Active |

| Aromatic C=C stretching | 1450-1600 | Active |

| Aromatic C=N stretching | 1550-1650 | Active |

| C-H bending (methyl) | 1375-1475 | Active |

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing Determination

X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid wikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, researchers can obtain detailed information about:

Bond lengths and angles: Providing precise geometric parameters of the molecule.

Molecular conformation: Confirming the planarity of the phthalazine ring and the orientation of the methyl group.

Crystal packing: Understanding how molecules arrange themselves in the solid state, including intermolecular interactions such as π-π stacking or hydrogen bonding (if applicable in derivative structures).

Unit cell parameters: Defining the dimensions and symmetry of the crystal lattice.

While specific X-ray diffraction data for this compound may not be widely published, studies on similar heterocyclic systems demonstrate the power of this technique in confirming molecular architecture mdpi.comresearchgate.netmdpi.com. The resulting crystal structure provides an ultimate confirmation of the molecule's identity and spatial arrangement.

Integration of Spectroscopic Data with Computational Methods for Comprehensive Structural Proof

The interpretation of spectroscopic data is often significantly enhanced by computational chemistry methods, particularly Density Functional Theory (DFT) conicet.gov.arnih.govmdpi.com. Computational approaches can predict various molecular properties and spectroscopic parameters, which can then be directly compared with experimental results to validate structural assignments.

For this compound, computational studies can:

Predict NMR Chemical Shifts and Coupling Constants: DFT calculations can accurately predict ¹H and ¹³C NMR spectra, allowing for direct comparison with experimental data, aiding in the assignment of signals and confirmation of regiochemistry.

Calculate IR and Raman Frequencies: Predicted vibrational frequencies can be matched to experimental IR and Raman spectra, assigning specific peaks to molecular vibrations and confirming functional group presence.

Model Molecular Geometry: DFT can optimize the molecular geometry of this compound, providing calculated bond lengths and angles that can be compared with X-ray diffraction data or used to understand its electronic structure.

Predict Fragmentation Pathways: Computational methods can help rationalize observed mass spectral fragmentation patterns by simulating potential dissociation pathways.

By integrating experimental spectroscopic data with these computational predictions, a comprehensive and robust structural proof for this compound can be established, minimizing ambiguity and ensuring high confidence in the assigned structure.

Compound List:

this compound

Theoretical and Computational Chemistry Studies of 5 Methylphthalazine

Conformational Analysis and Potential Energy Surface Mapping

Understanding the three-dimensional structure and flexibility of 5-Methylphthalazine is achieved through conformational analysis and potential energy surface (PES) mapping. Conformational analysis involves identifying all possible spatial arrangements (conformations) of the molecule and determining their relative energies. Potential energy surfaces map the energy of a molecule as a function of its atomic coordinates or specific dihedral angles nih.govsydney.edu.auwayne.edu. By generating and analyzing these surfaces, researchers can identify the most stable conformers, understand the energy barriers between different conformations, and predict the molecule's preferred spatial orientations. This is particularly important for molecules with rotatable bonds or flexible ring systems, as different conformations can significantly influence their interactions with other molecules or biological targets mdpi.comulb.ac.bechemrxiv.org. While specific PES studies for this compound were not directly found, the general principles apply to understanding its structural landscape.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of this compound. These simulations track the movement of individual atoms and molecules over time, allowing researchers to observe dynamic processes such as molecular vibrations, rotations, and diffusion. MD is particularly useful for understanding how the molecule behaves in different environments, including the influence of solvent molecules rsc.orgnih.gov. Solvent effects can significantly alter a molecule's conformation, reactivity, and interaction capabilities. By simulating the molecule in an explicit solvent model, researchers can gain insights into solvation energies, hydrogen bonding, and other intermolecular forces that govern its behavior in solution rsc.orgnih.govacs.org. Such simulations are vital for predicting how this compound might interact with its surroundings in biological or chemical systems.

In Silico Design and Screening of Phthalazine-Based Molecular Architectures

Computational approaches, including in silico design and screening, are increasingly employed to discover and optimize novel molecular architectures based on the phthalazine (B143731) scaffold. This involves using computational tools to generate virtual libraries of potential compounds, predict their properties, and screen them for desired biological activities or material characteristics nanobioletters.comnih.govmdpi.comresearchgate.netchemrxiv.org. By leveraging structure-activity relationship (SAR) and structure-property relationship (SPR) studies, researchers can identify key structural features that contribute to specific functionalities. This allows for the rational design of new phthalazine derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, accelerating the drug discovery and materials science development processes nanobioletters.comresearchgate.netchemrxiv.org.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Molecular Descriptors with Theoretical Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) methodologies establish mathematical correlations between a molecule's structural features (molecular descriptors) and its physical properties or biological activities nanobioletters.commdpi.comdergipark.org.trconicet.gov.arimist.mawiley.com. Molecular descriptors can range from simple counts of atoms or bonds to complex topological, electronic, and three-dimensional descriptors derived from quantum chemical calculations dergipark.org.trconicet.gov.arwiley.com. By building QSPR/QSAR models, researchers can predict the properties or activities of new, unsynthesized compounds, thereby guiding experimental efforts. Studies on phthalazine derivatives have successfully employed these methods to predict properties like antibacterial activity or inhibitory potential against specific biological targets researchgate.netnanobioletters.comjapsonline.comnih.govnih.gov. These models are powerful tools for rational molecular design and optimization.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Macromolecule Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how this compound or its derivatives interact with biological macromolecules, such as proteins or enzymes japsonline.comnih.govjapsonline.comopenaccessjournals.comunair.ac.idnih.govfrontiersin.org. Molecular docking predicts the binding orientation and affinity of a ligand to a target protein by simulating the physical process of binding at the atomic level openaccessjournals.comnih.govfrontiersin.org. It helps identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and the protein's active site researchgate.netrsc.org. MD simulations, often performed after docking, provide a more dynamic view by assessing the stability of the ligand-macromolecule complex over time, refining the binding poses, and elucidating the energetic contributions to binding nih.govunair.ac.idnih.govfrontiersin.org. These integrated approaches are essential for rational drug design and for understanding molecular recognition processes. For example, studies on phthalazine derivatives have used these techniques to predict their binding to targets like epidermal growth factor receptor (EGFR) or γ-aminobutyric acid A (GABA-A) receptor japsonline.comnih.govnih.gov.

Compound List:

this compound

Phthalazine

Phthalazone

Phthalazin-1(2H)-one

Pyran-linked phthalazinone-pyrazole hybrids

Phthalocyanines

6-Azidotetrazolo[5,1-a]phthalazine (ATPH)

Nitrogen heterocycles

Ionic liquids

N-heterocyclic carbenes (NHCs)

Imidazolium-based ionic liquids

1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM+][OAc-])

Euphorbia tirucalli (pencil cactus)

Swietenia macrophylla King (Mahogany)

5,8-quinolinequinone derivatives

Phthalazin-1,4-diones

Phthalazinone-pyrazole hybrids

GABA-A receptor

Coordination Chemistry of Phthalazine Based Ligands

Synthesis and Isolation of Metal Complexes Featuring Phthalazine (B143731) or Its Derivatives as Ligands

The synthesis of metal complexes with phthalazine-based ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, are crucial in determining the final product.

For instance, the synthesis of complexes with substituted phthalazine ligands often involves straightforward mixing of the ligand and metal precursors. A notable example is the reaction of the polydentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine (bimptz), which contains a central phthalazine unit, with various metal chlorides. rsc.org The reaction of bimptz with metal salts like manganese(II) chloride, cobalt(II) chloride, or ruthenium(II) precursors leads to the formation of dinuclear complexes. rsc.org In these cases, the phthalazine moiety acts as a bridge between the two metal centers. rsc.org

The general procedure for synthesizing such complexes can be summarized as follows:

Dissolving the phthalazine-based ligand in an appropriate solvent, such as methanol (B129727) or ethanol. nih.gov

Adding a solution of the metal salt (e.g., MCl₂·nH₂O) to the ligand solution, often in a specific molar ratio (e.g., 1:2 or 1:1 metal-to-ligand). nih.gov

The reaction mixture is typically stirred and may be heated under reflux to ensure the completion of the reaction. jocpr.com

Isolation of the resulting solid complex is achieved through filtration. The product is then washed to remove unreacted starting materials and dried. nih.gov

For 5-Methylphthalazine, a similar approach would be expected. By reacting this compound with metal salts such as Cu(II), Mn(II), or Co(II) acetates or chlorides, one could anticipate the formation of binuclear complexes where the this compound ligand bridges the two metal centers. The isolation would follow standard procedures of precipitation or crystallization from the reaction mixture.

Structural Characterization of Metal-Phthalazine Complexes via X-ray Crystallography and Spectroscopic Methods

In studies of the bimptz ligand, X-ray crystallography revealed the formation of dinuclear complexes where the two metal centers are bridged by the phthalazine unit and two chloro ligands. rsc.org For example, in the manganese complex, [Mn₂(bimptz)(µ-Cl)₂Cl₂], and related cobalt and ruthenium complexes, the metal centers adopt an octahedral coordination geometry. rsc.org

Table 1: Selected Crystallographic Data for a Dinuclear Manganese-Phthalazine Derivative Complex

| Parameter | Value |

|---|---|

| Formula | [Mn₂(bimptz)(µ-Cl)₂Cl₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Mn-N (phthalazine) distance | ~2.3 Å |

| Mn-Mn distance | ~3.6 Å |

| Coordination Geometry | Octahedral |

Data derived from studies on 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine (bimptz) complexes. rsc.org

Spectroscopic methods are also essential for characterization:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-N bonds within the phthalazine ring upon coordination provide evidence of ligand binding.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. The chemical shifts of the protons on the this compound ligand would be expected to change upon coordination to a metal center.

UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the electronic environment of the metal center. cnr.it

Investigation of Electronic and Geometric Properties of Coordination Compounds

The electronic properties of metal-phthalazine complexes are dictated by the nature of the metal ion, its oxidation state, and the ligand field. The phthalazine ligand and its derivatives create a specific electronic environment that influences the magnetic and optical properties of the complex. researchgate.net

The geometry of these complexes is a key feature. Phthalazine's structure, with two nitrogen donors positioned for bridging, favors the formation of dinuclear or polynuclear structures. In the case of the bimptz ligand, the resulting complexes feature two octahedrally coordinated metal centers. rsc.org The distance between the metal centers is determined by the bridging phthalazine and any additional bridging ligands, such as chlorides. rsc.org

For this compound, the introduction of the electron-donating methyl group onto the aromatic ring is expected to increase the electron density on the nitrogen atoms. This should, in principle, strengthen the ligand-metal bond and could subtly alter the electronic properties of the resulting complex compared to one with an unsubstituted phthalazine. Theoretical studies, such as Density Functional Theory (DFT), can be employed to model these structures and predict how the methyl substituent impacts the electronic energy levels and geometry of the complex. researchgate.net

Reactivity Studies of Metal-Phthalazine Complexes in Stoichiometric and Catalytic Transformations

Metal complexes based on N-heterocyclic ligands are widely studied for their reactivity and catalytic applications. While specific studies on this compound complexes are not prominent, the reactivity of related systems provides insight into their potential.

Complexes containing phthalazine-type ligands have been investigated as catalysts in various organic transformations, particularly oxidation reactions. cnr.it For example, dinuclear copper complexes have shown catalytic activity in the aerobic oxidation of catechols to the corresponding quinones. cnr.it The mechanism often involves the binding of the substrate to one or both metal centers, followed by electron transfer facilitated by the metallic core.

Table 2: Example of Catalytic Activity in a Related System

| Catalyst Type | Reaction | Substrate | Product | Activity |

|---|---|---|---|---|

| Dinuclear Copper(II) Complex | Aerobic Oxidation | 3,5-di-tert-butyl-catechol | 3,5-di-tert-butyl-o-benzoquinone | High Conversion |

Data based on catalytic studies of dinuclear copper complexes with N-donor ligands. cnr.it

It is plausible that complexes of this compound, particularly with redox-active metals like copper or manganese, could exhibit catalytic activity. The electronic modulation by the methyl group might influence the redox potential of the metal centers, thereby tuning the catalytic efficiency of the complex. Stoichiometric reactions could involve ligand exchange or reactions at the metal center, which are fundamental steps in many catalytic cycles. nih.gov

Ligand Design Principles for Tunable Coordination Behavior

The design of ligands is a cornerstone of coordination chemistry, allowing for the fine-tuning of the properties of metal complexes for specific applications. For phthalazine-based ligands, the coordination behavior can be tuned by modifying the phthalazine backbone.

The key principles include:

Steric Effects: Introducing bulky substituents on the phthalazine ring can control the geometry around the metal center, influence the accessibility of substrates in catalytic reactions, and affect the stability of the complex. The methyl group in this compound introduces a modest steric hindrance that could influence the packing of molecules in the crystal lattice and subtly alter the coordination environment.

Electronic Effects: The electronic nature of substituents significantly impacts the donor ability of the nitrogen atoms. Electron-donating groups (like the methyl group) enhance the basicity of the nitrogen atoms, leading to stronger coordination to the metal center. Conversely, electron-withdrawing groups would weaken this interaction. This tuning of electronic properties can alter the redox potentials and reactivity of the metal complexes. researchgate.net

Introduction of Additional Donor Sites: As seen with the bimptz ligand, attaching other coordinating groups to the phthalazine skeleton can increase the denticity of the ligand and lead to the formation of more complex and stable structures, including mononuclear or polynuclear species with varied properties. rsc.org

By applying these principles, ligands like this compound can be seen as a starting point for developing more complex ligands with tailored properties for catalysis, materials science, or medicinal applications.

Applications in Advanced Chemical Systems and Materials Science

Phthalazine (B143731) Derivatives as Catalysts and Co-catalysts in Organic Reactions

The nitrogen atoms within the phthalazine ring system can act as coordinating sites for transition metals, making phthalazine derivatives valuable as ligands in catalysis. These ligands can influence the activity, selectivity, and stability of metal catalysts in various organic transformations.

Phthalazine derivatives have been investigated as ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are crucial for forming carbon-carbon and carbon-heteroatom bonds. The ability of phthalazine-based ligands to stabilize palladium complexes and modulate their electronic properties is key to their catalytic performance. Studies have explored phthalazine derivatives as components of catalytic systems for reactions involving aryl chlorides, which are often less reactive than their bromide or iodide counterparts researchgate.netresearchgate.netnih.govresearchgate.net. While specific examples focusing solely on 5-Methylphthalazine as a ligand in palladium catalysis are not extensively detailed in the provided literature, the general utility of the phthalazine scaffold suggests potential for methyl-substituted analogues to serve similar roles. The introduction of a methyl group at the 5-position could subtly alter the steric and electronic environment around the metal center, potentially influencing catalytic outcomes. For instance, research on related heterocyclic ligands indicates that modifications to the ligand structure can significantly impact catalyst efficiency and selectivity acs.org.

The efficiency and selectivity of phthalazine-based ligands in transition metal catalysis are evaluated based on factors such as catalyst loading, reaction time, yield of the desired product, and the formation of byproducts. While direct quantitative data specifically for this compound in catalytic systems is limited in the search results, studies on other phthalazine derivatives highlight their potential. For example, palladium complexes incorporating N-heterocyclic carbene (NHC) ligands, which can be synthesized with phthalazine backbones, have shown promise in oxidative catalysis rsc.org. The precise influence of a methyl group at the 5-position on these catalytic parameters would require dedicated experimental investigation, but general trends in ligand design suggest that such substituents can fine-tune steric bulk and electron density, thereby impacting catalytic activity and selectivity acs.org.

Understanding the mechanistic pathways of catalytic reactions involving phthalazine-based ligands is crucial for optimizing their performance. This often involves spectroscopic studies, kinetic analyses, and computational methods like Density Functional Theory (DFT). While specific mechanistic studies detailing the role of this compound in catalytic cycles are not explicitly found, research on related transition metal complexes with nitrogen-donor ligands, including phthalazines, explores ligand exchange processes and the stability of intermediates rsc.orgnih.govrsc.org. These studies provide insights into how the coordination of the phthalazine moiety to the metal center influences the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination steps.

Chemical Scaffolds for the Design of Specific Enzyme Inhibitors

The phthalazine framework has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors targeting key biological pathways implicated in diseases like cancer. The ability to introduce diverse substituents onto the phthalazine core allows for the rational design of molecules with specific binding affinities and pharmacological profiles.

While direct studies on this compound as a scaffold for specific enzyme inhibitors are not explicitly detailed, the broader phthalazine class is well-represented. For instance, a study reported a phthalazine derivative with a methyl substituent at the 4-position showing potent and broad-spectrum inhibition against cancer cell lines ekb.eg. This suggests that methyl substitutions on the phthalazine ring can influence biological activity. The 5-methyl substitution on the phthalazine core could potentially modulate lipophilicity, steric interactions, and electronic distribution, thereby affecting binding affinity and selectivity towards targets like VEGFR-2, PARP (Poly(ADP-ribose) polymerase), or PDE (Phosphodiesterase) enzymes. Research into p38 kinase inhibitors has also utilized the phthalazine scaffold, highlighting its versatility in targeting different kinase families nih.govcapes.gov.brresearchgate.net.

The synthesis of novel phthalazine derivatives for enzyme inhibition typically involves established organic synthesis methodologies, often employing multi-component reactions or sequential functionalization steps. Starting materials like phthalic anhydride (B1165640), hydrazine (B178648) hydrate (B1144303), and various substituted aromatic aldehydes or amines are commonly used ekb.egnih.govacs.orgtandfonline.comderpharmachemica.commazums.ac.irnih.gov.

For example, the synthesis of VEGFR-2 inhibitors often involves constructing the phthalazine core and then attaching various side chains via amide, urea, or ether linkages. One approach involves the reaction of substituted phthalazin-1(2H)-ones or 1-chlorophthalazines with amines or phenols, followed by further modifications ekb.egnih.govnih.gov. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also a viable strategy for introducing aryl substituents onto the phthalazine core researchgate.net.

The synthesis of methylphthalazine derivatives, including those with potential biological activity, has been reported. For instance, 1-chloro-4-methylphthalazine (B15039) has been used in nucleophilic aromatic substitution reactions nih.gov. While specific synthetic routes for this compound derivatives tailored as enzyme inhibitors are not detailed, the general synthetic strategies for phthalazines can be adapted. The introduction of a methyl group at the 5-position would typically be achieved through the selection of appropriately substituted starting materials in the initial cyclization or through post-synthesis functionalization if feasible.

Biophysical Studies of Ligand-Enzyme Binding and Inhibition Mechanisms

Phthalazine derivatives have demonstrated significant potential in biophysical studies, particularly concerning their interactions with biological targets such as enzymes. While direct studies specifically detailing the ligand-enzyme binding and inhibition mechanisms of this compound are emerging, research on related phthalazine compounds provides valuable insights. For instance, phthalazine-based structures have been investigated for their ability to interact with enzymes like cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors, influencing cellular processes and potentially exerting therapeutic effects benchchem.com.

Furthermore, phthalazine scaffolds have been explored for their anti-cancer properties, often linked to the inhibition of key enzymes involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) benchchem.comnih.gov. Studies on substituted phthalazines have revealed potent cytotoxic activity against a broad spectrum of cancer cell lines, with some derivatives exhibiting significant growth inhibition and specific enzyme inhibitory concentrations (IC50 values) in the low micromolar range benchchem.comnih.gov. For example, certain biarylurea-based phthalazine derivatives have shown IC50 values as low as 2.5 μM against VEGFR-2 tyrosine kinase nih.gov. These findings suggest that the phthalazine moiety, potentially including this compound, can serve as a valuable pharmacophore for developing enzyme inhibitors.

Table 1: Enzyme Inhibition Data for Selected Phthalazine Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibition Metric | Value (μM) | Reference |

| Phthalazine-5-carboxylic acid derivatives | VEGFR-2 Tyrosine Kinase | IC50 | 2.5 - 4.4 | benchchem.comnih.gov |

| Phthalazine-based compounds | Cancer Cell Lines (NCI 60 panel) | GI50 (Growth Inhibition) | 0.15 - 8.41 | benchchem.comnih.gov |

Phthalazine Moieties in Functional Materials Science

The phthalazine framework, with its electron-deficient nature and potential for π-conjugation, is a promising building block for advanced functional materials. Modifications to the phthalazine core, such as the introduction of a methyl group in this compound, can tune its electronic and photophysical properties, making it suitable for integration into various material systems.

Exploration in Optoelectronic Applications

The optoelectronic properties of organic materials are central to technologies such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) internationaljournalssrg.org. Phthalazine derivatives have been identified as relevant components in these fields, with this compound itself being noted in the context of OLED materials ambeed.com. The phthalazine core can influence the charge injection, transport, and emission characteristics of organic electronic devices.

Research into OLED materials often focuses on achieving efficient light emission, with various generations of emitters utilizing fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF) researchgate.netossila.com. Conjugated oligomers and polymers incorporating electron-rich and electron-deficient units are designed to tune emission wavelengths and improve device efficiency. For example, conjugated oligomers with specific donor-acceptor structures have demonstrated photoluminescence quantum yields (PLQY) of up to 21% and external quantum efficiencies (EQE) of 1.6% in OLED devices researchgate.net. While direct optoelectronic data for this compound is scarce in the reviewed literature, its structural similarity to other heterocyclic compounds used in these applications suggests its potential to contribute to the development of novel emissive or charge-transporting layers.

Table 2: Optoelectronic Properties of Selected Organic Materials for OLEDs

| Material Class/Example | Application | Key Property | Value | Reference |

| DAD Conjugated Oligomer | OLED Emissive Layer | Band Gap | ~1.9 eV | researchgate.net |

| DAD Conjugated Oligomer | OLED Emissive Layer | Max PL Wavelength | 698 nm | researchgate.net |

| DAD Conjugated Oligomer | OLED Emissive Layer | PLQY | 21% | researchgate.net |

| DAD Conjugated Oligomer | OLED Device | EQE | 1.6% | researchgate.net |

| Monothiatruxene Core Derivative | OLED Emissive Layer | EQE | 3.7% | researchgate.net |

| Alq3 | OLED Emissive Layer (Green) | EQE | 1% | ossila.com |

Development as Fluorescent Probes and Sensors

The design and development of fluorescent probes and chemosensors are critical for sensitive and selective detection of analytes in biological, environmental, and chemical systems u-strasbg.frmdpi.comrsc.org. These probes typically rely on molecular structures that exhibit changes in fluorescence intensity or wavelength upon interaction with a target analyte. While specific applications of this compound as a fluorescent probe or sensor are not extensively detailed in the provided search results, the phthalazine scaffold itself possesses characteristics that could be leveraged for such purposes.

Heterocyclic compounds with extended π-systems are often employed in the development of fluorescent sensors due to their inherent photophysical properties, such as fluorescence quantum yield and tunable emission spectra u-strasbg.frbeilstein-journals.org. The nitrogen atoms within the phthalazine ring can act as coordination sites for metal ions, or the π-system can be modified to respond to changes in polarity, pH, or the presence of specific biomolecules u-strasbg.frfrontiersin.orgnih.gov. Research in this area focuses on developing probes with high sensitivity, selectivity, photostability, and biocompatibility for applications in bioimaging, diagnostics, and environmental monitoring u-strasbg.frmdpi.comnih.govrsc.orgmdpi.commdpi.comrsc.orgnih.gov. The potential for functionalizing the phthalazine core, including at the methyl-substituted position, offers avenues for tailoring its interaction with specific analytes, thereby enabling its development into novel fluorescent probes or chemosensors.

Compound List:

this compound

Phthalazine-5-carboxylic acid

Phthalazine

Q & A

Q. What are the standard protocols for synthesizing 5-Methylphthalazine, and how can researchers ensure reproducibility?

- Methodological Answer: Synthesis typically involves cyclization reactions or functional group modifications of phthalazine derivatives. For example, methyl group introduction via Friedel-Crafts alkylation or nucleophilic substitution requires precise control of anhydrous conditions and catalyst stoichiometry (e.g., AlCl₃). To ensure reproducibility:

-

Document solvent purity, reaction temperature, and catalyst activation steps in detail .

-

Include supplementary data (e.g., NMR reaction monitoring, TLC conditions) for critical intermediates .

-

Validate synthetic routes using control experiments (e.g., repeating with deuterated analogs to confirm reaction pathways) .

- Table 1: Example Reaction Conditions for Methylation

| Substrate | Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalazine | CH₃I | AlCl₃ | 72 | |

| 1,2-Dihydrophthalazine | (CH₃)₂SO₄ | K₂CO₃ | 65 |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer:

- Spectral Analysis: Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm methyl group integration and aromatic proton environments. Compare chemical shifts with literature values for phthalazine derivatives .

- Chromatography: HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>95% by area normalization) .

- Elemental Analysis: Report C, H, N percentages with <0.4% deviation from theoretical values .

Q. What stability data are critical for storing this compound in laboratory settings?

- Methodological Answer:

- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) for 1–6 months. Monitor degradation via HPLC and FTIR for carbonyl or methyl group alterations .

- Store in amber glass vials under inert gas (N₂ or Ar) to prevent oxidation, as phthalazine derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity profiles of this compound?

- Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density maps and frontier molecular orbitals (HOMO/LUMO). This clarifies electrophilic/nucleophilic sites conflicting in experimental studies .

- Compare computed vs. experimental NMR shifts using software like ACD/Labs or Gaussian to validate structural hypotheses .

Q. What strategies address discrepancies in pharmacological activity data for this compound derivatives?

- Methodological Answer:

- Conduct a systematic review (per Cochrane guidelines ) to aggregate in vitro/in vivo data. Use meta-analysis to quantify variability in IC₅₀ values across studies.

- Evaluate assay conditions (e.g., cell line viability, solvent effects like DMSO concentration) that may bias results .

- Table 2: Example Pharmacological Data Variability

| Derivative | Target | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|---|

| 5-Methyl-N-oxide | COX-2 | 0.5 ± 0.1 | ELISA | |

| 5-Methyl-sulfonamide | HDAC | 2.1 ± 0.3 | Fluorometric |

Q. How can Design of Experiments (DoE) optimize synthetic routes for this compound analogs?

- Methodological Answer:

- Apply factorial design to variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions for yield and purity .

- Validate models with confirmation runs and statistical tools (e.g., ANOVA, p < 0.05) .

Q. What cross-disciplinary applications of this compound warrant further investigation?

- Methodological Answer:

- Materials Science: Study its coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or photoluminescent applications. Characterize complexes via X-ray crystallography and cyclic voltammetry .

- Medicinal Chemistry: Screen for off-target effects using proteome-wide affinity assays (e.g., CETSA) to identify novel biological targets .

Guidelines for Data Presentation

- Tables/Figures: Follow journal-specific formatting (e.g., Roman numerals for tables, vector graphics for schemes) .

- Supplementary Information: Upload raw spectral data (NMR, HPLC chromatograms) and computational input files to repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.